4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
Description
4-(6-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a trisubstituted pyrimidine derivative characterized by a central pyrimidine ring functionalized at three positions:
- Position 2: A methyl group.
- Position 4: A morpholine moiety.
- Position 6: A piperazine group substituted with a (2,4-dimethylphenyl)methyl (xylyl) side chain.
This compound’s structure combines a pyrimidine core with heterocyclic and aromatic substituents, making it a candidate for targeting kinase or receptor-mediated pathways. The morpholine and piperazine groups enhance solubility and modulate steric and electronic interactions, while the xylyl group may improve lipophilicity and target binding .
Properties
IUPAC Name |
4-[6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-17-4-5-20(18(2)14-17)16-25-6-8-26(9-7-25)21-15-22(24-19(3)23-21)27-10-12-28-13-11-27/h4-5,14-15H,6-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKLPKUZTIKRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-Based Analogs
Key Observations :
- Core Flexibility: The target compound uses a simple pyrimidine core, whereas analogs like those in –9 employ fused thieno-pyrimidine systems, which may enhance rigidity and π-stacking interactions .
- Piperazine Modifications : The xylyl-piperazine group in the target compound contrasts with sulfonyl- (–9) or fluorinated-piperidine () substituents in analogs. Sulfonyl groups increase polarity, while xylyl enhances lipophilicity .
- Position 4 Diversity : Morpholine is a consistent substituent in pyrimidine-based compounds (–6), but aryl or carbonyl groups are seen in other derivatives ().
Table 3: Inferred Property Comparisons
Insights :
- Activity : Pyrimidine-morpholine analogs (–6) show antimalarial activity, suggesting the target compound may share similar applications .
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